molecular formula C19H24N2O6S B6543191 2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide CAS No. 1060247-67-7

2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide

Cat. No.: B6543191
CAS No.: 1060247-67-7
M. Wt: 408.5 g/mol
InChI Key: HGQYCUUTVZZOJN-UHFFFAOYSA-N
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Description

2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, an acetamide group, and methoxyethyl substituents, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide typically involves multiple steps, starting with the preparation of the core benzene ring The initial step may include the nitration of benzene to produce nitrobenzene, followed by reduction to aniline

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters would be crucial to achieving efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Reagents like thionyl chloride (SOCl2) and acyl chlorides are typically employed.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups make it suitable for various organic reactions, contributing to the development of new materials and pharmaceuticals.

Biology

In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural features allow it to interact with specific proteins or enzymes, providing insights into their functions.

Medicine

The compound's potential medicinal applications include its use as a drug candidate for treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic interventions.

Industry

In industry, this compound can be utilized in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it valuable for creating new materials with desired properties.

Mechanism of Action

The mechanism by which 2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The acetamide and methoxyethyl groups contribute to the compound's overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]acetamide

  • 2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide

Uniqueness

Compared to similar compounds, 2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide stands out due to its unique combination of functional groups

Properties

IUPAC Name

2-[4-[(2,5-dimethoxyphenyl)sulfonylamino]phenyl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O6S/c1-25-11-10-20-19(22)12-14-4-6-15(7-5-14)21-28(23,24)18-13-16(26-2)8-9-17(18)27-3/h4-9,13,21H,10-12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQYCUUTVZZOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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